Solanidine
Overview
Description
Solanidine is a poisonous steroidal alkaloid chemical compound that occurs in plants of the family Solanaceae, such as potatoes and Solanum americanum . It is a hydrolyzed form of several naturally occurring compounds found in the Solanaceae family, including glycoalkaloids like α-solanine and α-chaconine . This compound is not commonly found in nature, but its precursors are present in various Solanum plants .
Mechanism of Action
Target of Action
Solanidine is a steroidal alkaloid compound found in plants of the Solanaceae family, such as potatoes and Solanum americanum . It is a glycoalkaloid metabolite that is highly toxic to animals and humans .
Mode of Action
This compound’s mode of action involves its interaction with its targets, leading to various changes in cellular processes. For instance, this compound has been shown to decrease the synthesis of histone deacetylase 1 (HDAC1), which regulates cell growth, while stimulating the synthesis of apoptosis-inducing proteins ASK1 (apoptosis signal-regulating kinase 1) and TBP-2 (tetrahymena piggyBac transposase 2) . This leads to decreased cell proliferation and an increased rate of programmed cell death .
Biochemical Pathways
It has been suggested that this compound plays a role in the apoptosis pathway . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. By influencing the synthesis of proteins involved in this pathway, this compound can affect cell proliferation and survival .
Pharmacokinetics
It is known that the sugar portion of glycoalkaloids, such as this compound, hydrolyses in the body, leaving the this compound portion . This suggests that this compound may be metabolized and excreted differently from its glycoalkaloid precursors .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis and the inhibition of cell proliferation . This has led to interest in its potential anti-cancer activity . In addition, this compound has been suggested to have antimicrobial properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the amount of this compound produced by plants can increase due to genetic and environmental factors, such as exposure to light and physical damage . This can lead to an increase in this compound concentration in the plant, which can affect its toxicity when consumed .
Biochemical Analysis
Biochemical Properties
Solanidine plays a crucial role in biochemical reactions, particularly in the biosynthesis of glycoalkaloids. It interacts with several enzymes, including glycosyltransferases, which catalyze the addition of sugar moieties to this compound, forming glycoalkaloids like α-solanine and α-chaconine . These interactions are essential for the formation of bioactive compounds that contribute to the plant’s defense mechanisms. Additionally, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby affecting neurotransmission .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells by generating reactive oxygen species, which can lead to cellular damage . This compound also affects cell signaling pathways by modulating the activity of protein kinases and phosphatases, leading to changes in gene expression and cellular responses. Furthermore, this compound has been shown to alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in synapses . This inhibition affects neurotransmission and can result in neurotoxic effects. Additionally, this compound has been shown to interact with DNA and RNA, leading to changes in gene expression and protein synthesis . These interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its bioactivity . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage in in vitro and in vivo studies . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can even exhibit beneficial properties, such as anti-inflammatory effects . At high doses, this compound can cause severe toxic effects, including neurotoxicity, hepatotoxicity, and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of careful dosage considerations in experimental and therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of glycoalkaloids. It interacts with enzymes such as glycosyltransferases and cytochrome P450 monooxygenases, which catalyze the formation of glycoalkaloids and other steroidal compounds . These interactions affect metabolic flux and the levels of various metabolites, contributing to the overall biochemical properties of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to bind to plasma membrane transporters, facilitating its uptake and distribution within cells . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . These transport and distribution mechanisms are crucial for understanding the bioavailability and activity of this compound in biological systems.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular distribution of this compound plays a critical role in its biochemical interactions and overall cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Solanidine can be synthesized from cholesterol and L-arginine through a series of chemical reactions . The synthetic strategy includes the highly controlled establishment of functionalized octahydroindolizine structures . The process involves multiple steps, including glycosylation, acylation, reduction, oxidation, and methylation .
Industrial Production Methods
In industrial settings, this compound is often extracted from potato protein isolates using liquid chromatography-mass spectrometry . This method allows for the quantification of this compound along with other glycoalkaloids like α-solanine and α-chaconine . The extraction process involves washing the potato protein isolates to reduce the amount of glycoalkaloids to safe levels for human consumption .
Chemical Reactions Analysis
Types of Reactions
Solanidine undergoes various chemical reactions, including glycosylation, acylation, reduction, oxidation, and methylation . These reactions are responsible for the formation of steroidal glycoalkaloids like α-solanine and α-chaconine .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include glycosyltransferases, such as this compound galactosyltransferase (SGT1), this compound glycosyltransferase (SGT2), and rhamnosyltransferase (SGT3) . These enzymes facilitate the glycosylation reactions at the 3-OH position of this compound .
Major Products
The major products formed from the reactions involving this compound are α-solanine and α-chaconine . These steroidal glycoalkaloids are significant due to their biological activities and potential therapeutic applications .
Scientific Research Applications
Solanidine has a wide range of scientific research applications in various fields:
Chemistry: This compound is used as a precursor for the synthesis of other steroidal alkaloids and glycoalkaloids.
Biology: It serves as a biomarker for assessing the activity of cytochrome P450 enzymes, particularly CYP2D6.
Medicine: This compound and its derivatives have shown potential in anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: This compound derivatives are used in the development of insecticidal agents for pest management.
Comparison with Similar Compounds
Solanidine is structurally similar to other steroidal alkaloids such as α-solanine and solasodine . it is unique in its specific glycosylation patterns and biological activities . The similar compounds include:
α-Solanine: Found in potatoes and other Solanum species, known for its toxic and anti-cancer properties.
Solasodine: Another steroidal alkaloid with similar biological activities but different glycosylation patterns.
This compound’s uniqueness lies in its specific molecular structure and the diverse range of biological activities it exhibits .
Properties
IUPAC Name |
(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,29H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKYZPBMZPJNAJ-OQFNDJACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018960 | |
Record name | Solanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Solanidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003236 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80-78-4 | |
Record name | Solanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Solanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solanidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Solanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Solanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7801OHM8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Solanidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003236 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218.5 °C | |
Record name | Solanidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003236 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of solanidine?
A1: The molecular formula of this compound is C27H43NO, and its molecular weight is 397.64 g/mol. []
Q2: How can I identify and quantify this compound?
A2: Several analytical methods have been employed for this compound characterization and quantification, including:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR and 13C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide structural information and aid in identification. [, ]
- Chromatography: Thin Layer Chromatography (TLC) is used for initial separation and identification. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or MS enables separation and quantification of this compound and related compounds in complex mixtures like plant extracts or biological samples. [, , ]
- Immunoassays: Radioimmunoassay (RIA) and Fluorescence Polarization Immunoassays (FPIA) utilize antibodies for selective detection and quantification of this compound and its glycosides in various matrices. [, ]
Q3: Are there any specific challenges in the analysis of this compound?
A3: Yes, one challenge is the separation of this compound from the major potato storage protein, patatin, during purification. This can be addressed by using concanavalin A affinity resin, which selectively binds glycosylated patatin. [] Another challenge is the potential degradation of this compound during acid hydrolysis, forming solanthrene, which needs to be considered when quantifying total glycoalkaloid content. [, ]
Q4: How is this compound synthesized in plants?
A4: this compound biosynthesis in plants like potato involves a multi-step pathway. It starts with cholesterol and proceeds through several enzymatic modifications. The glycosylation steps, where this compound is converted to glycoalkaloids like α-solanine and α-chaconine, are considered the terminal steps in this pathway. [, ]
Q5: How do environmental factors affect this compound glycoside levels in potatoes?
A5: Exposure of potato tubers to light, wounding, and cold storage can lead to increased synthesis and accumulation of glycoalkaloids like α-solanine and α-chaconine. [, , ] In the case of Netted Gem potatoes, exposure to intense sunlight and near-freezing temperatures during harvest can significantly increase glycoalkaloid levels, with this compound being produced rapidly and exceeding the amounts that can be converted to solanine. []
Q6: How are this compound glycosides distributed within the potato tuber?
A6: Studies indicate that potato peels contain significantly higher concentrations of both solanine and this compound compared to the inner flesh. []
Q7: What are the potential pharmacological applications of this compound?
A7: this compound and its derivatives have demonstrated several potential pharmacological activities, including:
- Anticancer activity: this compound analogs synthesized from pregnadienolone acetate have shown promising antiproliferative effects against cancer cells in vitro. [] They have been shown to induce apoptosis, inhibit topoisomerase I activity, and downregulate the expression of cell-cycle-related genes. Some analogs also exhibited multidrug resistance-reversal activity by inhibiting the ABCB1 transporter.
- Insecticidal activity: this compound derivatives, particularly those modified with azido linkers and coupled with alkynyl derivatives of monosaccharides, have displayed increased aphicidal properties against potato aphids (Macrosiphum euphorbiae) compared to unmodified this compound. [] These synthetic neoglycoalkaloids affected nymph and adult survival and negatively impacted aphid fecundity.
Q8: Can this compound be used as a biomarker for drug metabolism?
A8: Yes, research suggests that this compound can serve as a dietary biomarker for cytochrome P450 2D6 (CYP2D6) enzyme activity. [, , ] Studies have shown a strong correlation between this compound metabolism and the CYP2D6-mediated metabolism of drugs like risperidone. [] Notably, the urinary metabolite 3,4-seco-solanidine-3,4-dioic acid (SSDA) has been identified as a specific biomarker for CYP2D6 activity. []
Q9: Are there any concerns about the toxicity of this compound and its glycosides?
A9: Yes, while this compound itself has low toxicity, its glycosides, particularly α-solanine and α-chaconine, are known to be toxic to humans and animals. [, , , ] Ingestion of high levels of these glycoalkaloids can lead to gastrointestinal and neurological symptoms. [, , , ]
Q10: Can the consumption of potatoes with high glycoalkaloid content have long-term effects?
A10: Studies have shown that this compound can be absorbed from the diet and retained in the body for extended periods. [] While the long-term effects of chronic exposure to low levels of this compound and its glycosides are not fully understood, some studies suggest potential teratogenic effects. [, ]
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